Stereochemical Influence on CXCR2 Antagonist Affinity and Pharmacokinetics
The (R)-enantiomer of 1-(5-methylfuran-2-yl)propan-1-amine is the essential chiral building block for Navarixin, a potent CXCR2 antagonist. Direct comparative SAR studies demonstrate that the (R)-enantiomer provides substantial improvements in receptor affinity and oral bioavailability, whereas the (S)-enantiomer exhibits reduced affinity and very poor pharmacokinetics in rats [REFS‑1]. This stereochemical requirement is corroborated by the 200‑fold higher selectivity of the final drug (Navarixin) for CXCR2 over CXCR1 (Kd = 0.049 nM vs. 3.9 nM) [REFS‑2].
| Evidence Dimension | Enantiomer effect on CXCR2 antagonist activity and pharmacokinetics |
|---|---|
| Target Compound Data | Navarixin derived from (R)-enantiomer: CXCR2 Kd = 0.049 nM; CXCR1 Kd = 3.9 nM |
| Comparator Or Baseline | (S)-enantiomer: Reduced affinity; very poor rat PK |
| Quantified Difference | Kd (R)-enantiomer derived drug 0.049 nM (CXCR2) vs. 3.9 nM (CXCR1); (S)-enantiomer not quantitated but described as 'reduced affinity' and 'very poor PK' |
| Conditions | Human CXCR1 and CXCR2 binding assays (³H-Sch527123); in vivo rat pharmacokinetic studies |
Why This Matters
Selecting the correct enantiomer (or racemate with subsequent resolution) is mandatory for achieving clinically relevant CXCR2 antagonism; procurement of the (S)-enantiomer or an undefined mixture would be scientifically invalid for this application.
- [1] ScienceDirect. (n.d.). Navarixin – Chapters and Articles. Retrieved April 20, 2026, from https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/navarixin View Source
- [2] Gonsiorek, W., Fan, X., Hesk, D., Fossetta, J., Qiu, H., Jakway, J., … Hipkin, R. W. (2007). Pharmacological Characterization of Sch527123, a Potent Allosteric CXCR1/CXCR2 Antagonist. Journal of Pharmacology and Experimental Therapeutics, 322(2), 477‑485. View Source
